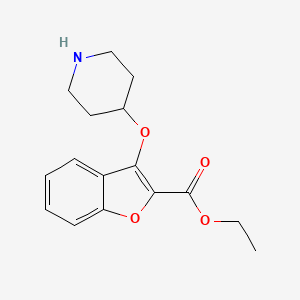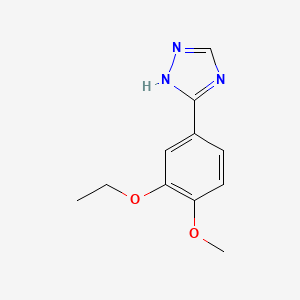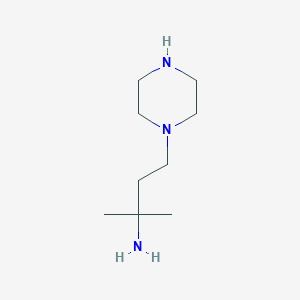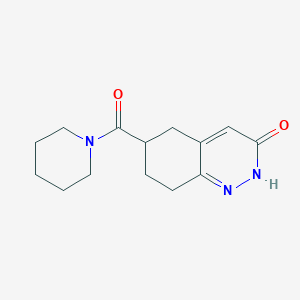
Methyl 2-(3-(2-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3-(2-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate is an organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The methoxyphenyl group attached to the triazole ring adds to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological and chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(2-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of 2-methoxyphenyl hydrazine with ethyl acetoacetate to form the triazole ring. This intermediate is then esterified using methanol in the presence of an acid catalyst to yield the final product. The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of catalysts and solvents that can be easily recycled also enhances the efficiency and sustainability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(3-(2-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-(3-(2-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of triazole-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(3-(2-chlorophenyl)-1H-1,2,4-triazol-1-yl)acetate
- Methyl 2-(3-(2-nitrophenyl)-1H-1,2,4-triazol-1-yl)acetate
- Methyl 2-(3-(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl)acetate
Uniqueness
Methyl 2-(3-(2-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties
Propriétés
Formule moléculaire |
C12H13N3O3 |
|---|---|
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
methyl 2-[3-(2-methoxyphenyl)-1,2,4-triazol-1-yl]acetate |
InChI |
InChI=1S/C12H13N3O3/c1-17-10-6-4-3-5-9(10)12-13-8-15(14-12)7-11(16)18-2/h3-6,8H,7H2,1-2H3 |
Clé InChI |
JCSFJJXKIBMJPV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2=NN(C=N2)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![6-(3-Chloro-4-ethoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11793822.png)
![6-Chloro-8-isopropyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11793824.png)


![4-Bromo-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B11793835.png)
